molecular formula C24H35NO4 B1258937 aspochalasin D

aspochalasin D

Cat. No. B1258937
M. Wt: 401.5 g/mol
InChI Key: GCIKKGSNXSCKCP-PJWJRCBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

aspochalasin D is a natural product found in Ericameria laricifolia, Aspergillus flavipes, and other organisms with data available.

Scientific Research Applications

Biomimetic Synthesis and Structural Insights

Aspochalasin D, a central member of the cytochalasan family, has been synthesized through a rapid and intricate process, culminating in the biomimetic synthesis of aspergillin PZ. This synthesis, featuring a high-pressure Diels-Alder reaction, provides valuable insights into the structural diversity and reactivity of aspochalasins, contributing to the understanding of their bioactive potential (Reyes et al., 2018).

Bioactive Potential in Cancer Research

Aspochalasin D has been identified as a compound with moderate inhibitory activity against HeLa cells, showcasing its potential in cancer research. This finding from the endophytic fungus Trichoderma gamsii emphasizes the bioactive capabilities of aspochalasin D and its relevance in developing therapeutic strategies (Ding et al., 2014).

Structural Elucidation of Related Compounds

The structural elucidation of aspochalasin H, a new member of the aspochalasin family, highlights the ongoing research into the diverse structures within this group. Understanding the structure of these compounds is crucial for exploring their biological functions and therapeutic applications (Tomikawa et al., 2002).

Exploration of Cytochalasan Antibiotics

Research into aspochalamins A-D and aspochalasin Z has revealed a family of new cytochalasan antibiotics derived from Aspergillus niveus. These compounds not only exhibit cytostatic effects towards various tumor cell lines but also display weak antibacterial activity, expanding the scope of aspochalasin D's bioactivity (Gebhardt et al., 2004).

Novel Aspochalasins and Their Effects

The discovery of novel aspochalasins with unique structures, such as Amiaspochalasins A-H, emphasizes the structural and functional diversity within this family. These findings contribute to a deeper understanding of aspochalasins' biological activities and their potential applications in medicine and pharmacology (Wu et al., 2019).

properties

Product Name

aspochalasin D

Molecular Formula

C24H35NO4

Molecular Weight

401.5 g/mol

IUPAC Name

(1S,3E,5S,6S,9E,11S,14S,15R,16S)-5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione

InChI

InChI=1S/C24H35NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h8-9,11-13,16-20,22,26-27H,6-7,10H2,1-5H3,(H,25,29)/b9-8+,14-11+/t16-,17+,18+,19+,20+,22+,24-/m1/s1

InChI Key

GCIKKGSNXSCKCP-PJWJRCBPSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(/CC[C@@H]([C@H](/C=C/C3=O)O)O)\C)C=C1C)CC(C)C

Canonical SMILES

CC1C2C(NC(=O)C23C(C=C(CCC(C(C=CC3=O)O)O)C)C=C1C)CC(C)C

synonyms

aspochalasin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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